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molecular formula C14H10N2OS B8816480 N-(1,3-benzothiazol-2-yl)benzamide CAS No. 5005-14-1

N-(1,3-benzothiazol-2-yl)benzamide

Cat. No. B8816480
M. Wt: 254.31 g/mol
InChI Key: FZVLVMRGZRRBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284278B2

Procedure details

In a 100 ml three-necked flask equipped with magnetic stirrer, thermometer, dropping funnel and nitrogen inlet, 5.34 g (35.6 mmol) of 2-amino-benzothiazole are dissolved in 50 ml of pyridine and cooled to 3° C. using an ice bath. 5.0 g of benzoylchloride (35.6 mmol) are added dropwise within 20 minutes, keeping the temperature within the mixture below 5° C. Stirring is continued for another 15 minutes, then the mixture is poured on 500 ml of water. The white suspension is stirred for 1 hour, filtered, the white residue is washed 3 times with 100 ml of water, respectively, and dried over night at 50° C. and 30 mbar. 7.5 g crude product obtained are purified by flash-chromatography using hexane/ethylacetate 3:1 (v/v), yielding 5.8 g of the title product.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11](Cl)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>N1C=CC=CC=1>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:1][C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml three-necked flask equipped with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
within the mixture below 5° C
STIRRING
Type
STIRRING
Details
The white suspension is stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the white residue is washed 3 times with 100 ml of water
CUSTOM
Type
CUSTOM
Details
respectively, and dried over night at 50° C.
CUSTOM
Type
CUSTOM
Details
7.5 g crude product obtained
CUSTOM
Type
CUSTOM
Details
are purified by flash-chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NC(C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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